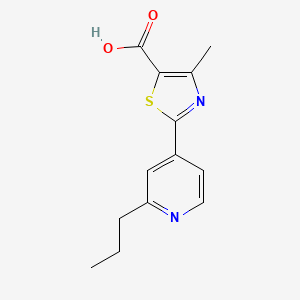

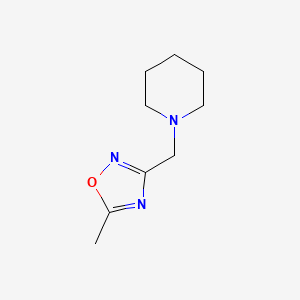

4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring and a pyridine ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and pyridine rings, both of which are aromatic and contribute to the compound’s stability. The propyl group linking the two rings would provide some flexibility to the molecule, potentially allowing it to adopt different conformations .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, which could affect its solubility in different solvents .Scientific Research Applications

Synthesis and Design of Heterocyclic γ-Amino Acids

4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid contributes to the development of constrained heterocyclic γ-amino acids, which are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to these orthogonally protected amino acids has been established, centering on cross-Claisen condensations and allowing for the introduction of a wide variety of lateral chains. This synthetic approach provides a flexible method for designing protein structure mimics with potential applications in drug discovery and molecular biology (Mathieu et al., 2015).

Structural and Electronic Study

The detailed structural, electronic, and spectroscopic study of related compounds, such as 4-methylthiadiazole-5-carboxylic acid, using density functional theory, has been performed. This includes analysis of conformers, vibrational analysis, and investigation of hydrogen bonding and solvent effects. Such studies provide insights into the electronic structure and potential reactivity of the compound, with implications for the design of novel molecules with desired physical, chemical, or biological properties (Singh et al., 2019).

Polymer Chemistry Applications

Research into the addition of pyridine and imidazole groups to acetylenecarboxylic acids has led to the development of unsaturated macromolecular carboxybetaines. This work has implications for the synthesis of novel polymers with potential applications in materials science, including photocrosslinking polymers and polymers with unique electronic or photophysical properties (Bǎrboiu et al., 1998).

Antimicrobial Activity

The synthesis and evaluation of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown promising results in terms of fungicidal and antivirus activities. Preliminary bioassays indicate good activity against several fungi and viruses, highlighting the potential of these compounds in developing new strategies for fungi and virus control (Fengyun et al., 2015).

properties

IUPAC Name |

4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-4-10-7-9(5-6-14-10)12-15-8(2)11(18-12)13(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOZHSMUUZJPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)

![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)

![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543755.png)

![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)

![N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2543760.png)

![N~6~-(3-ethoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2543766.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2543768.png)

![methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2543770.png)

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)